Asparacoside

Description

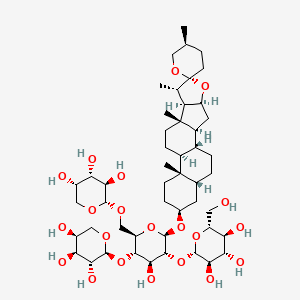

Asparacoside is a bioactive spirostanol saponin isolated primarily from Asparagus cochinchinensis and Asparagus racemosus . Structurally, it features a steroidal aglycone core linked to oligosaccharide chains, with a molecular ion peak at m/z 1003 . Its biological activities include moderate cytotoxicity against cancer cell lines (e.g., KB, LNCaP) with IC50 values ranging from 4–12 µg/mL . This compound is often quantified via high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS/MS), demonstrating high precision (RSD < 6%) and recovery rates (95–105%) .

Properties

Molecular Formula |

C49H80O21 |

|---|---|

Molecular Weight |

1005.1 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-4-hydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C49H80O21/c1-20-7-12-49(64-16-20)21(2)32-29(70-49)14-26-24-6-5-22-13-23(8-10-47(22,3)25(24)9-11-48(26,32)4)65-46-42(69-45-39(59)36(56)35(55)30(15-50)66-45)40(60)41(68-44-38(58)34(54)28(52)18-62-44)31(67-46)19-63-43-37(57)33(53)27(51)17-61-43/h20-46,50-60H,5-19H2,1-4H3/t20-,21-,22+,23-,24+,25-,26-,27-,28-,29-,30+,31+,32-,33-,34-,35+,36-,37+,38+,39+,40-,41+,42+,43-,44-,45-,46+,47-,48-,49+/m0/s1 |

InChI Key |

GLLQBFOUGGRCKY-YDJQLIBBSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1 |

Synonyms |

asparacoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Saponins

Asparanin D

- Molecular Weight : m/z 1017 .

- Structural Differentiation: Shares a spirostanol skeleton with asparacoside but differs in glycosylation patterns (additional methyl or hydroxyl groups) .

- Analytical Data : Co-elutes with this compound in LC/MS but distinguishable via fragmentation patterns .

Shatavarin IV

- Source : Asparagus racemosus .

- Molecular Weight : m/z 1105 (higher than this compound due to extended glycosylation) .

- Functional Contrast: Demonstrates stronger immunomodulatory effects but lower cytotoxicity compared to this compound .

- Quantitative Analysis : Requires distinct HPLC solvent systems (e.g., CHCl3-MeOH-water) for isolation .

Comparison with Functionally Similar Compounds

Asiaticoside (Non-Asparagus Saponin)

- Source : Centella asiatica.

- Molecular Weight : m/z 959 .

- Functional Overlap : Promotes wound healing and collagen synthesis, unlike this compound’s cytotoxic focus .

- Structural Contrast: Contains a triterpenoid backbone instead of a spirostanol core, leading to divergent solubility and bioavailability .

Diosgenin (Precursor to Steroidal Saponins)

- Source : Dioscorea species.

- Molecular Weight : m/z 414 .

- Functional Role : Serves as a precursor for synthetic steroids; lacks glycosylation, reducing its solubility compared to this compound .

Analytical and Pharmacological Challenges

- Chromatographic Co-Elution : this compound and asparanin D exhibit similar retention times, necessitating advanced MS/MS for differentiation .

- Bioactivity Variability: Minor structural changes (e.g., glycosylation) significantly alter pharmacokinetics. For instance, this compound’s m/z 1003 correlates with moderate cytotoxicity, while shatavarin IV’s m/z 1105 enhances immunomodulation .

- Limitations in Identification : Low-abundance saponins (e.g., m/z 943, 1019) remain uncharacterized due to insufficient fragmentation data .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogues

Table 2: Analytical Parameters for Saponin Quantification

| Parameter | This compound | Shatavarin IV |

|---|---|---|

| Precision (RSD%) | <6% | <6% |

| Recovery Rate | 95–105% | 90–98% |

| LOD (ng) | <10 | <15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.